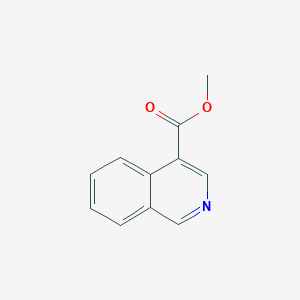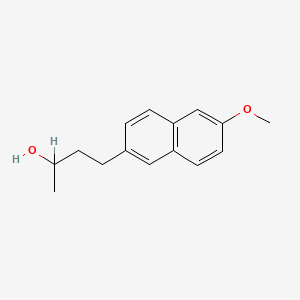
4-(6-Méthoxynaphtalène-2-yl)butan-2-ol
Vue d'ensemble
Description
“4-(6-Methoxynaphthalen-2-yl)butan-2-ol” is a chemical compound with the CAS Number: 65726-24-1 . It has a molecular weight of 230.31 . The IUPAC name for this compound is 4-(6-methoxy-2-naphthyl)-2-butanol . It is also known as Nabumetone Impurity C .
Synthesis Analysis
The synthesis of “4-(6-Methoxynaphthalen-2-yl)butan-2-ol” involves the condensation of 6-methoxy-2-naphthaldehyde with acetone in an aqueous solution of NaOH. This gives 4-(6-methoxy-2-naphthyl)-3-buten-2-one, which is then reduced with H2 over Pd-C in ethyl acetate .Molecular Structure Analysis
The InChI code for “4-(6-Methoxynaphthalen-2-yl)butan-2-ol” is 1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The compound “4-(6-Methoxynaphthalen-2-yl)butan-2-ol” is involved in the metabolic pathway of Nabumetone . It can be further metabolized to form "4-(6-Methoxy-2-naphthyl)-butan-2-ol glucuronide" .Physical And Chemical Properties Analysis
The compound “4-(6-Methoxynaphthalen-2-yl)butan-2-ol” has a molecular formula of C15H18O2 and a molecular weight of 230.30 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Agent antiprolifératif dans la recherche sur le cancer
Le composé a été évalué pour ses activités antiprolifératives contre plusieurs lignées de cellules cancéreuses humaines, notamment le carcinome mammaire (MCF-7), le cancer gastrique (HGC-27) et le cancer du col de l'utérus (HeLa). Cela suggère son utilisation potentielle dans le développement de traitements pour ces types de cancers .
Synthèse de dérivés pharmaceutiques
Il sert de précurseur dans la synthèse de dérivés pharmaceutiques, tels que la préparation du dérivé du naproxène qui est analysé pour ses données spectrales, indiquant son utilisation dans la conception de médicaments et la recherche pharmaceutique .
Traitement de l'arthrite
Le composé est utilisé dans le traitement des affections rhumatismales, de la polyarthrite rhumatoïde et de l'arthrose, soulignant son importance dans les applications thérapeutiques des maladies inflammatoires .
Activité antibactérienne
Une série de dérivés de ce composé ont été synthétisés et évalués pour leur activité antibactérienne. La concentration minimale inhibitrice de ces composés a été déterminée contre diverses souches bactériennes, ce qui met en évidence son potentiel en tant qu'agent antibactérien .
Synthèse chimique et caractérisation
Il est impliqué dans des réactions chimiques conduisant à de nouveaux types de composés ayant des applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux .
Disponibilité commerciale pour la recherche
Le composé est disponible dans le commerce, ce qui facilite son utilisation dans la recherche scientifique et le développement dans différents domaines. Les chercheurs peuvent y accéder pour leurs études liées à ses applications mentionnées ci-dessus .
Propriétés
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVOSYBERVWSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65726-24-1 | |
| Record name | Nabumetone alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065726241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NABUMETONE ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394320Y6J8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(6-Methoxynaphthalen-2-yl)butan-2-ol in the metabolism of nabumetone?
A: This compound, identified as MNBO in the study, is a key intermediate in the metabolic pathway of nabumetone. The research demonstrates that MNBO is generated from nabumetone in both microsomes and S9 extracts, indicating its formation in the initial steps of nabumetone's breakdown within the body []. This finding contributes to understanding the complex enzymatic processes involved in converting nabumetone into its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
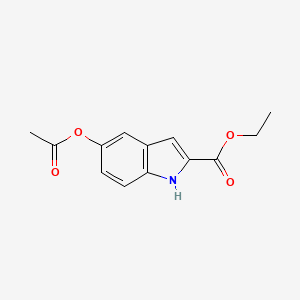

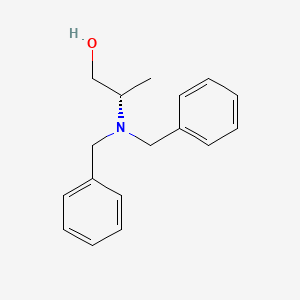

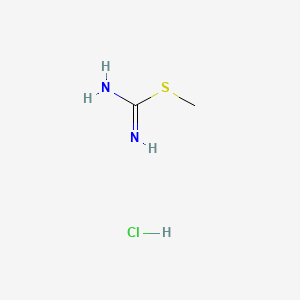
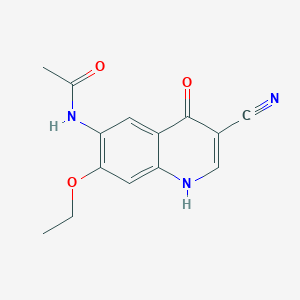
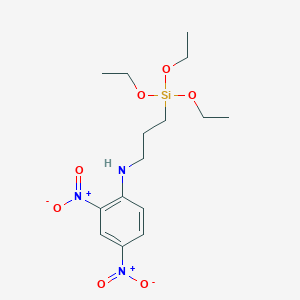


![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)
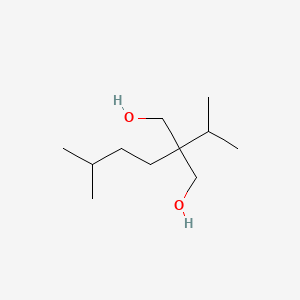
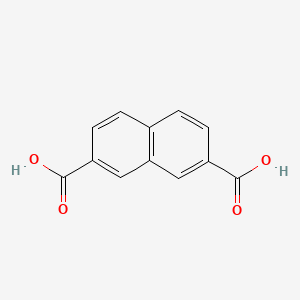
![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)
